molecular formula C10H5BrF3NO B1383024 1-(7-Bromo-1H-indol-2-yl)-2,2,2-trifluoroethanone CAS No. 1820716-54-8

1-(7-Bromo-1H-indol-2-yl)-2,2,2-trifluoroethanone

Cat. No.: B1383024
CAS No.: 1820716-54-8
M. Wt: 292.05 g/mol
InChI Key: ULGYKLUHLLIIFE-UHFFFAOYSA-N
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Description

1-(7-Bromo-1H-indol-2-yl)-2,2,2-trifluoroethanone is a high-value brominated and trifluoromethylated indole derivative designed for advanced research and development applications, particularly in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in pharmaceuticals, known for its diverse biological activities and ability to bind with high affinity to multiple receptors . This compound is specifically functionalized with a bromo substituent at the 7-position of the indole ring, which can serve as a versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions. The incorporation of the 2,2,2-trifluoroethanone group at the indole's 2-position enhances the molecule's properties by potentially influencing its metabolic stability, lipophilicity, and binding characteristics due to the strong electron-withdrawing effect of the trifluoromethyl group. Indole derivatives are extensively investigated for their broad spectrum of biological potential, including antiviral, anticancer, anti-inflammatory, and antimicrobial activities . As such, this compound is an ideal building block for constructing novel chemical entities for screening against therapeutic targets. It is supplied with guaranteed high purity and consistency. This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

1-(7-bromo-1H-indol-2-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO/c11-6-3-1-2-5-4-7(15-8(5)6)9(16)10(12,13)14/h1-4,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGYKLUHLLIIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=C2)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Indole Derivatives

Methodology:
The initial step typically involves bromination of indole compounds at specific positions to yield 7-bromoindole derivatives. Bromination is often achieved using N-bromosuccinimide (NBS) in inert solvents such as acetonitrile or dichloromethane under controlled temperature conditions to ensure regioselectivity at the 7-position.

Reaction Conditions:

Parameter Typical Value Reference
Brominating agent NBS
Solvent Acetonitrile
Temperature 0–25°C
Reaction time 2–4 hours

Notes:
Selective bromination at the 7-position of indole is facilitated by the electron-rich nature of the heterocycle, often requiring careful control of reaction parameters to prevent polybromination.

Formation of the Indol-2-yl Core

Methodology:
The brominated indole intermediate is then subjected to metal-catalyzed coupling reactions or electrophilic substitution to introduce the indol-2-yl moiety. This can involve palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, with suitable boronic acids or esters.

Reaction Conditions:

Parameter Typical Value Reference
Catalyst Pd(PPh₃)₄
Base K₂CO₃
Solvent Dioxane/water
Temperature 80–100°C
Reaction time 12–24 hours

Notes:
This step ensures the formation of the indol-2-yl linkage necessary for subsequent trifluoroacetylation.

Introduction of the Trifluoroacetyl Group

Methodology:
The key step involves acylation of the indol-2-yl core with a trifluoroacetyl precursor, often trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a base such as pyridine or triethylamine.

Reaction Conditions:

Parameter Typical Value Reference
Reagent Trifluoroacetic anhydride
Base Pyridine
Temperature 0–25°C
Reaction time 1–3 hours

Notes:
The acylation proceeds via nucleophilic attack on the electrophilic carbonyl carbon, forming the trifluoroethanone derivative.

Purification and Characterization

Post-reaction, the crude product is purified via column chromatography using suitable solvent systems (e.g., ethyl acetate/petroleum ether mixtures). The purified compound is characterized by NMR, IR, and mass spectrometry to confirm structure and purity.

Data Summary Table

Step Reagents Conditions Yield Reference
Bromination NBS 0°C, 2–4 h ~90%
Cross-coupling Pd catalyst, boronic acid 80–100°C, 12–24 h 75–85%
Acylation Trifluoroacetic anhydride 0–25°C, 1–3 h 80–95%

Additional Research Findings

  • Patents and Literature:
    Patent literature indicates that bromination and trifluoroacetylation steps are optimized for high yield and regioselectivity, often involving inert atmospheres and anhydrous conditions to prevent side reactions.

  • Reaction Optimization:
    Studies have shown that temperature control during bromination and acylation significantly impacts regioselectivity and yield, with lower temperatures favoring mono-bromination and selective acylation.

  • Scale-Up Considerations: Continuous flow reactors have been employed to scale these reactions efficiently, maintaining consistent product quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

1-(7-Bromo-1H-indol-2-yl)-2,2,2-trifluoroethanone can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The trifluoromethyl ketone group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and conditions may involve the use of a base and a solvent like dimethylformamide (DMF).

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions, with solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce complex molecules with extended carbon chains.

Scientific Research Applications

Research indicates that compounds with indole structures often exhibit significant biological properties, including anticancer activity. The trifluoroacetyl group has been shown to enhance binding affinity towards biological targets, particularly in cancer therapeutics. Notably:

  • Cytotoxicity : Studies suggest that derivatives with trifluoromethyl groups increase cytotoxicity against various cancer cell lines by stabilizing interactions within the colchicine-binding site of tubulin.
  • Protein Interactions : Interaction studies have highlighted binding mechanisms with proteins involved in cell proliferation and apoptosis, indicating potential for therapeutic applications.

Applications in Medicinal Chemistry

Given its structural characteristics and biological activities, 1-(7-Bromo-1H-indol-2-yl)-2,2,2-trifluoroethanone has several potential applications:

Anticancer Research

The compound's ability to interact with tubulin suggests its potential as a lead compound in developing new anticancer agents. The indole framework is prevalent in many known anticancer drugs, making this compound a candidate for further exploration .

Drug Discovery

Due to its unique chemical properties and biological interactions, this compound can serve as a scaffold for designing new drugs targeting specific enzymes or receptors involved in various diseases.

Mechanism of Action

The mechanism of action of 1-(7-Bromo-1H-indol-2-yl)-2,2,2-trifluoroethanone depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its indole ring and trifluoromethyl ketone group. These interactions can modulate the activity of the target molecules, leading to the observed biological effects. The exact pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers on the Indole Ring

1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone (CAS: 32387-18-1)
  • Molecular Formula: C₁₀H₅BrF₃NO (MW: 292.05)
  • Key Differences: Bromine is at the 5-position instead of the 7-position.
  • Applications : Used in fluorinated building blocks and medicinal chemistry intermediates .
1-(7-Bromo-1H-indol-3-yl)-2-chloroethanone (CAS: 1018593-32-2)
  • Molecular Formula: C₁₀H₇BrClNO (MW: 272.53)
  • Key Differences : Replaces the trifluoroacetyl group with a chloroacetyl moiety. The absence of fluorine reduces electron-withdrawing effects, impacting reactivity and metabolic stability .

Heterocyclic Core Modifications

1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone (CAS: 181514-35-2)
  • Molecular Formula: C₁₁H₉BrF₃NO (MW: 306.98)
  • Key Differences: The indole ring is replaced with a dihydroisoquinoline scaffold. This modification increases molecular weight and may enhance lipophilicity, influencing pharmacokinetics .
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone (CAS: 1356086-78-6)
  • Molecular Formula: C₇H₃ClF₃NO (MW: 225.56)
  • The chlorine atom at the 6-position introduces distinct electronic effects compared to bromine .

Substituent Variations

1-(7-Ethyl-1H-indol-3-yl)-2,2,2-trifluoroethanone (CAS: 799265-09-1)
  • Molecular Formula: C₁₂H₁₀F₃NO (MW: 241.21)
  • Key Differences: Ethyl group at the 7-position instead of bromine.
1-(5-Bromo-6-fluoro-1H-indazol-1-yl)ethanone
  • Molecular Formula : C₉H₅BrFN₂O (MW: 268.06)
  • Key Differences: Indazole core with fluorine at the 6-position.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Core Structure
1-(7-Bromo-1H-indol-2-yl)-2,2,2-trifluoroethanone 276688-75-6 C₁₀H₅BrF₃NO 292.05 7-Br, 2-C(O)CF₃ Indole
1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone 32387-18-1 C₁₀H₅BrF₃NO 292.05 5-Br, 3-C(O)CF₃ Indole
1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone 181514-35-2 C₁₁H₉BrF₃NO 306.98 7-Br, 2-C(O)CF₃ Dihydroisoquinoline
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone 1356086-78-6 C₇H₃ClF₃NO 225.56 6-Cl, 3-C(O)CF₃ Pyridine
1-(7-Ethyl-1H-indol-3-yl)-2,2,2-trifluoroethanone 799265-09-1 C₁₂H₁₀F₃NO 241.21 7-Et, 3-C(O)CF₃ Indole

Key Research Findings

  • Synthetic Accessibility: The 7-bromoindole derivatives (e.g., CAS 276688-75-6) are synthesized via Friedel-Crafts acylation using bromoacetyl chloride, similar to methods described for 2-bromo-1-(arylsulfonyl-1H-3-yl)ethanone derivatives .
  • Biological Relevance : Trifluoroacetylated indoles exhibit enhanced metabolic stability compared to chloroacetyl analogs due to fluorine’s electronegativity and resistance to enzymatic degradation .
  • Structural Activity Relationships (SAR) : Positional isomerism (5-Br vs. 7-Br) significantly impacts cytotoxicity. For example, 5-bromoindole derivatives show higher activity in kinase inhibition assays, while 7-bromo analogs are more effective in antimicrobial studies .

Biological Activity

Overview

1-(7-Bromo-1H-indol-2-yl)-2,2,2-trifluoroethanone is a compound characterized by its unique indole structure, which is prevalent in many bioactive molecules. The presence of a bromine atom at the 7-position and a trifluoromethyl ketone group enhances its chemical properties, potentially influencing its biological activity. This article delves into the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H6BrF3NC_{10}H_{6}BrF_{3}N with a molecular weight of approximately 292.05 g/mol. The compound features a brominated indole ring and a trifluoromethyl ketone group, which are significant for its reactivity and biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₀H₆BrF₃N
Molecular Weight292.05 g/mol
CAS Number1820716-54-8

Synthesis Methods

The synthesis of this compound generally involves two main steps:

  • Bromination : An indole precursor is brominated using agents like N-bromosuccinimide (NBS) in dichloromethane.
  • Formation of Trifluoromethyl Ketone : The brominated indole is reacted with a trifluoromethyl ketone precursor in the presence of bases such as potassium carbonate and solvents like acetonitrile.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The indole core is known for its anticancer properties due to its binding affinity to proteins involved in cell proliferation and apoptosis. Specifically, studies indicate that the trifluoroacetyl group enhances binding affinity and specificity toward biological targets, leading to increased cytotoxicity against cancer cell lines .

Case Studies and Research Findings

  • Anticancer Activity : Research has shown that derivatives containing trifluoromethyl groups exhibit increased cytotoxicity against various cancer cell lines by stabilizing interactions within the colchicine-binding site of tubulin.
    • A study demonstrated that compounds similar to this compound inhibited tubulin polymerization effectively, suggesting potential as anticancer agents.
  • Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor. Its structural features allow it to modulate enzyme activity through competitive inhibition mechanisms.
  • Comparative Studies : Comparative analysis with similar compounds reveals that variations in halogen substitutions significantly influence both pharmacological properties and synthetic pathways. For instance:
    Compound NameMolecular FormulaUnique Features
    1-(6-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanoneC₁₀H₅BrF₃NBromine at position 6 instead of 7
    1-(5-Chloro-1H-indol-3-yl)-2,2,2-trifluoroethanoneC₁₀H₅ClF₃NChlorine substitution
    1-(4-Fluorophenyl)-indole derivativesVariesDifferent aromatic substitutions affecting biological activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(7-Bromo-1H-indol-2-yl)-2,2,2-trifluoroethanone, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using 7-bromoindole derivatives and trifluoroacetyl precursors. For yield optimization:

  • Use anhydrous conditions to prevent hydrolysis of the trifluoroacetyl group.
  • Employ high-purity starting materials (e.g., 7-bromoindole derivatives with >95% purity) to minimize side reactions .
  • Monitor reaction progress via TLC or HPLC, adjusting catalyst loading (e.g., 5-10 mol% Pd(PPh₃)₄) and temperature (80-120°C) to balance reactivity and stability .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • NMR : Prioritize ¹H and ¹³C NMR to confirm the indole core (δ 7.2-7.8 ppm for aromatic protons) and trifluoroacetyl group (δ 170-180 ppm for carbonyl in ¹³C). The absence of NH proton in ¹H NMR may indicate substitution at the indole nitrogen .
  • IR : Look for C=O stretching (~1700 cm⁻¹) and C-F vibrations (1100-1200 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Store in a cool (<4°C), dry environment under inert gas (e.g., argon) to prevent degradation of the trifluoroacetyl group .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of volatile byproducts .
  • Waste Disposal : Follow guidelines for halogenated organic waste, avoiding aqueous neutralization due to potential release of HBr .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data between this compound and structurally analogous compounds?

  • Methodological Answer :

  • Perform comparative kinetic studies under controlled conditions (e.g., solvent polarity, temperature) to isolate electronic vs. steric effects. For example, the electron-withdrawing trifluoroacetyl group may reduce nucleophilic aromatic substitution rates compared to non-fluorinated analogs .
  • Use computational tools (e.g., DFT calculations) to map electrostatic potential surfaces and identify reactive sites .

Q. What experimental design modifications are necessary to study the compound’s stability in prolonged biological assays?

  • Methodological Answer :

  • Sample Stabilization : Add antioxidants (e.g., BHT) to mitigate radical-mediated degradation. Use amber vials to prevent photolysis of the bromoindole moiety .
  • Temperature Control : Maintain assays at 4°C with continuous cooling to slow organic degradation, as seen in wastewater matrix studies .
  • Analytical Validation : Employ LC-MS at multiple timepoints to quantify degradation products (e.g., debrominated or hydrolyzed derivatives) .

Q. How can X-ray crystallography be utilized to elucidate the structural features of this compound, and what challenges might arise?

  • Methodological Answer :

  • Crystallization : Use slow evaporation in dichloromethane/hexane mixtures to grow single crystals. The bromine atom’s heavy atom effect aids in phasing .
  • Challenges : The trifluoroacetyl group may induce disorder; mitigate by collecting data at low temperature (100 K) and refining with anisotropic displacement parameters .
  • Key Metrics : Report bond angles around the indole C2 position and torsional angles between the indole and trifluoroacetyl moieties to assess steric strain .

Q. What strategies are effective for optimizing regioselectivity in derivatization reactions involving the bromine substituent?

  • Methodological Answer :

  • Directing Groups : Introduce temporary protecting groups (e.g., SEM-protected indole nitrogen) to steer cross-coupling reactions to the bromine site .
  • Metal Catalysis : Use Pd/XPhos systems for Suzuki couplings, which favor aryl bromides over competing reaction sites .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions at the trifluoroacetyl group .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(7-Bromo-1H-indol-2-yl)-2,2,2-trifluoroethanone
Reactant of Route 2
Reactant of Route 2
1-(7-Bromo-1H-indol-2-yl)-2,2,2-trifluoroethanone

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